3-methyl-2-[(1E)-2-nitroethenyl]thiophene
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Overview
Description
(E)-3-Methyl-2-(2-nitrovinyl)thiophene is an organic compound that belongs to the class of heterocyclic compounds known as thiophenes. Thiophenes are sulfur-containing five-membered aromatic rings. The compound is characterized by the presence of a nitrovinyl group attached to the thiophene ring, which imparts unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (E)-3-methyl-2-(2-nitrovinyl)thiophene typically involves the reaction of 3-methylthiophene with nitroethylene under basic conditions. The reaction proceeds via a Michael addition mechanism, where the nitroethylene acts as the Michael acceptor. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide, and the reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the synthesis of (E)-3-methyl-2-(2-nitrovinyl)thiophene can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. The product is typically purified by recrystallization or column chromatography to obtain a high-purity compound.
Chemical Reactions Analysis
Types of Reactions: (E)-3-Methyl-2-(2-nitrovinyl)thiophene undergoes various chemical reactions, including:
Oxidation: The nitrovinyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products:
Oxidation: Nitro derivatives of thiophene.
Reduction: Amino derivatives of thiophene.
Substitution: Halogenated, nitrated, or sulfonated thiophene derivatives.
Scientific Research Applications
(E)-3-Methyl-2-(2-nitrovinyl)thiophene has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds and as a precursor in the preparation of various functionalized thiophenes.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmacophore in drug design and development.
Industry: Utilized in the production of organic electronic materials, such as conductive polymers and organic semiconductors.
Mechanism of Action
The mechanism of action of (E)-3-methyl-2-(2-nitrovinyl)thiophene depends on its specific application. In biological systems, the compound may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The nitrovinyl group can undergo redox reactions, generating reactive intermediates that can interact with nucleophilic sites in biomolecules, potentially leading to cytotoxic effects.
Comparison with Similar Compounds
2-(2-Nitrovinyl)thiophene: Lacks the methyl group at the 3-position.
3-Methylthiophene: Lacks the nitrovinyl group.
2-Nitrothiophene: Lacks the vinyl group.
Uniqueness: (E)-3-Methyl-2-(2-nitrovinyl)thiophene is unique due to the presence of both the methyl and nitrovinyl groups, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups allows for a diverse range of chemical transformations and applications in various fields.
Properties
IUPAC Name |
3-methyl-2-(2-nitroethenyl)thiophene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2S/c1-6-3-5-11-7(6)2-4-8(9)10/h2-5H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFHYTCZRPGXHCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C=C[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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